molecular formula C27H26N6O2S B12797831 N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide CAS No. 21696-24-2

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide

Cat. No.: B12797831
CAS No.: 21696-24-2
M. Wt: 498.6 g/mol
InChI Key: IDDODVNWHPPDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide is a complex organic compound featuring imidazole rings and a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide typically involves the formation of imidazole rings followed by their attachment to a terephthalamide core. The process often includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(methylthio)terephthalamide involves its interaction with molecular targets through its imidazole rings and terephthalamide core. The imidazole rings can coordinate with metal ions, influencing enzymatic activity or forming stable metal complexes . The terephthalamide core provides structural stability and can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

21696-24-2

Molecular Formula

C27H26N6O2S

Molecular Weight

498.6 g/mol

IUPAC Name

1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-methylsulfanylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C27H26N6O2S/c1-36-23-16-19(26(34)32-20-7-2-17(3-8-20)24-28-12-13-29-24)6-11-22(23)27(35)33-21-9-4-18(5-10-21)25-30-14-15-31-25/h2-11,16H,12-15H2,1H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

IDDODVNWHPPDDC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.